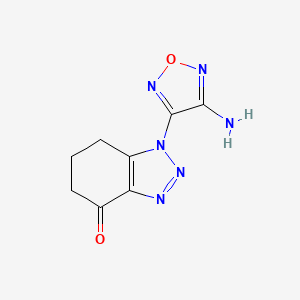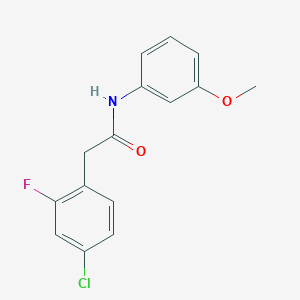![molecular formula C28H23N7 B5362970 1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5362970.png)
1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. The compound belongs to the class of triazenes, which are known for their antineoplastic properties. In
Wissenschaftliche Forschungsanwendungen
1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole has been extensively studied for its potential applications in cancer treatment. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Wirkmechanismus
The mechanism of action of 1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing DNA damage and activating the caspase pathway, leading to apoptosis. The compound has also been shown to inhibit the expression of various proteins that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to inhibit the expression of various proteins that are critical for cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole is its potential as a cancer treatment. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. However, one of the limitations of the compound is its toxicity. The compound has been shown to be toxic to normal cells at high concentrations, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research of 1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the mechanisms of action of the compound in more detail to fully understand its antineoplastic properties. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of the compound in vivo. Finally, the compound may be studied in combination with other cancer treatments to determine its potential as a synergistic therapy.
Conclusion:
This compound is a novel compound that has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. The compound belongs to the class of triazenes, which are known for their antineoplastic properties. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research of the compound. Overall, this compound has the potential to be a valuable addition to the arsenal of cancer treatments.
Synthesemethoden
The synthesis of 1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole involves the reaction of 1-benzyl-1H-benzimidazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the corresponding azide. The azide is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl)-1H-benzimidazole to form the final product.
Eigenschaften
IUPAC Name |
1-benzyl-N-[(E)-(1-benzylbenzimidazol-2-yl)diazenyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N7/c1-3-11-21(12-4-1)19-34-25-17-9-7-15-23(25)29-27(34)31-33-32-28-30-24-16-8-10-18-26(24)35(28)20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTXKMQSYPUMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN=NC4=NC5=CC=CC=C5N4CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N/N=N/C4=NC5=CC=CC=C5N4CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5362899.png)
![4-(1H-imidazol-1-yl)-1-{[(4-methylbenzyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5362904.png)
![ethyl (5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5362916.png)

![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5362938.png)
![2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362943.png)
![3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5362954.png)
![N-{[(3-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5362957.png)
![methyl 4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]benzoate](/img/structure/B5362964.png)
![[(6-acetyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B5362978.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362980.png)

![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5362994.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5362998.png)